molecular formula C17H21NO3 B13353049 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate CAS No. 131899-21-3

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate

Cat. No.: B13353049
CAS No.: 131899-21-3
M. Wt: 287.35 g/mol
InChI Key: IZVZMPYXRCTCEG-UHFFFAOYSA-N
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Description

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate is a compound belonging to the class of tropane alkaloids. These compounds are characterized by their bicyclic structure containing a nitrogen atom. Tropane alkaloids are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the process is cost-effective and environmentally friendly. This includes optimizing reaction conditions, using efficient catalysts, and implementing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-
  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate (1:1), (3-endo)-

Uniqueness

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

131899-21-3

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate

InChI

InChI=1S/C17H21NO3/c1-11(12-6-4-3-5-7-12)17(20)21-14-8-13-9-16(19)15(10-14)18(13)2/h3-7,13-16,19H,1,8-10H2,2H3

InChI Key

IZVZMPYXRCTCEG-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(=C)C3=CC=CC=C3

Origin of Product

United States

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